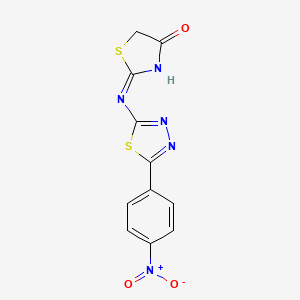![molecular formula C18H24N2S B12921305 [(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-43-0](/img/structure/B12921305.png)
[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole ring system substituted with an octyl group and a thioacetonitrile moiety, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
The synthesis of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-octyl-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to changes in cellular processes. The thioacetonitrile moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
Comparación Con Compuestos Similares
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)acetonitrile: Lacks the octyl and thio groups, making it less hydrophobic and potentially less bioactive.
1-octyl-1H-indole-3-thiol: Lacks the acetonitrile group, which may affect its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities and applications.
The uniqueness of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Propiedades
Número CAS |
61021-43-0 |
|---|---|
Fórmula molecular |
C18H24N2S |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
2-(1-octylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C18H24N2S/c1-2-3-4-5-6-9-13-20-15-18(21-14-12-19)16-10-7-8-11-17(16)20/h7-8,10-11,15H,2-6,9,13-14H2,1H3 |
Clave InChI |
HMFKQTJYDNAEFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C=C(C2=CC=CC=C21)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


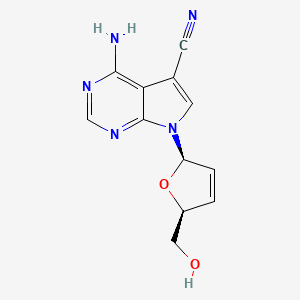

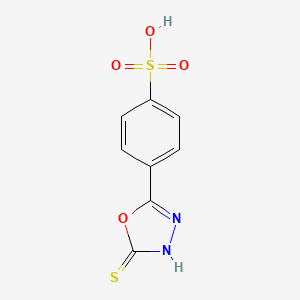
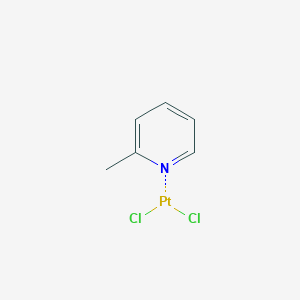
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)

![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)
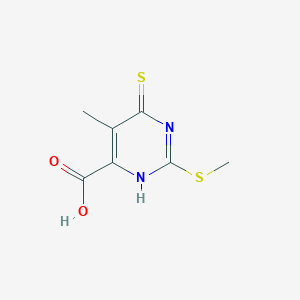
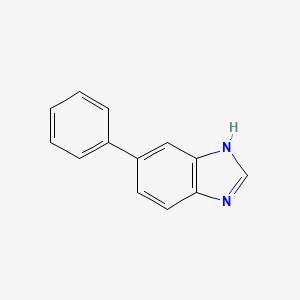
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
